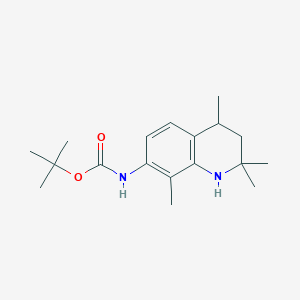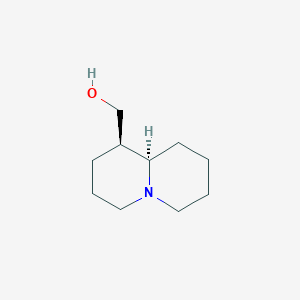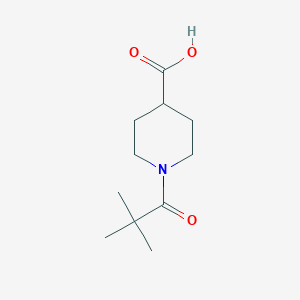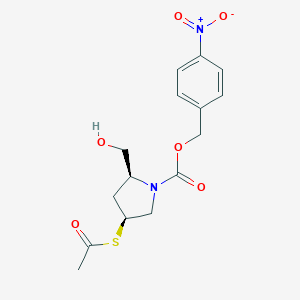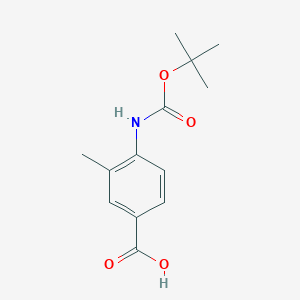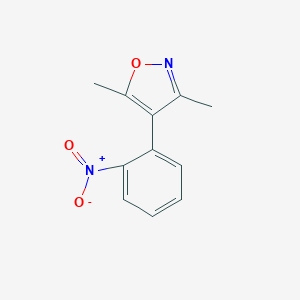
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3,5-dimethyl groups indicate that there are methyl groups (CH3) attached to the 3rd and 5th positions of the oxazole ring. The 4-(2-nitrophenyl) group indicates that a 2-nitrophenyl group (a phenyl ring with a nitro group (NO2) at the 2nd position) is attached to the 4th position of the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity and stability to the molecule. The electron-withdrawing nitro group on the phenyl ring would contribute to the polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxazole ring and the nitro group. The oxazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles or nucleophiles under certain conditions . The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro group and the aromatic oxazole and phenyl rings could impact properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is involved in various chemical reactions, such as Diels–Alder reactions. For example, it reacts with N-methyl-, N-ethyl-, and N-phenylmaleimides to produce endo- and exo-adducts. Additionally, its interaction with ethylenic dienophiles under high pressure results in the formation of adducts in good to excellent yields. This oxazole's utility in these reactions showcases its potential in synthetic chemistry (Ibata et al., 1986).
Photochemical Studies
The photochemistry of similar compounds, such as 3,5-dimethylisoxazole, has been studied using low-temperature matrix isolation and infrared spectroscopy. This research provides insights into the behavior of oxazoles under UV irradiation and can contribute to the understanding of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole's photochemical properties (Nunes et al., 2013).
Catalytic Applications
The potential of oxazole derivatives in catalysis is also noteworthy. For instance, half-sandwich cycloruthenated complexes derived from aryloxazolines, which are structurally related to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, have shown promising catalytic activity in nitroarene reduction. This suggests potential catalytic applications for 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole in similar reactions (Jia et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of oxazole derivatives is significant. For example, studies on 4-substituted benzylidene-2-phenyl oxazol-5-ones, which are similar to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, have revealed interesting nonlinear optical properties that could be relevant to photonics and electronics applications (Murthy et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAKYKMQCRNCEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567697 |
Source


|
| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
CAS RN |
136295-82-4 |
Source


|
| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

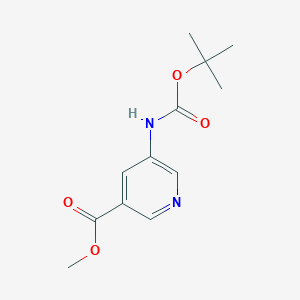
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)


![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)

